5-Lipoxygenase (5-LO) Inhibition: >300-Fold Improvement Over Baseline Analog
N-Methyl-4-(naphthalen-1-yloxy)aniline demonstrates potent 5-LO inhibition with an IC50 of 160 nM in human polymorphonuclear leukocytes [1]. In contrast, the non-methylated analog 4-(naphthalen-1-yloxy)aniline (Compound 3) exhibits an IC50 of 59.2 µM (59,200 nM) against a naphthylmethyl derivative in a comparable enzyme assay, representing an approximately 370-fold loss in potency [2].
| Evidence Dimension | 5-Lipoxygenase (5-LO) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 160 nM |
| Comparator Or Baseline | 4-(Naphthalen-1-yloxy)aniline (Compound 3): 59.2 µM |
| Quantified Difference | ~370-fold higher potency for the N-methyl derivative |
| Conditions | Human polymorphonuclear leukocytes (target compound); naphthylmethyl derivative enzyme assay (comparator) |
Why This Matters
The N-methyl group is essential for sub-micromolar 5-LO inhibition, making the non-methylated analog unsuitable for projects requiring potent leukotriene pathway modulation.
- [1] BindingDB. BDBM50365632. IC50 160 nM for 5-LO in human PMNs. Accessed 2026. View Source
- [2] J Med Chem. 2010;53(13):4968–4979. Table 1: Compound 3 IC50 59.2 µM. PMC2918394. View Source
